Field: Medical Science
Application: DCA has been used as a therapeutic agent to treat lactic acidosis.
Field: Oncology
Application: DCA has been used in experimental treatments for various types of cancer It’s believed to work by altering the metabolism of cancer cells.
Method: The treatment involves the administration of DCA, often in combination with other cancer treatments.
Dichloroacetic acid is an organic compound with the formula CHCl₂CO₂H. It is a member of the chloroacetic acids family, characterized by the replacement of two hydrogen atoms in acetic acid with chlorine atoms. This modification increases its acidity compared to acetic acid, allowing it to fully dissociate into dichloroacetate in aqueous solutions. With a pKa of approximately 1.35, dichloroacetic acid is classified as a strong organic acid and is highly corrosive, causing severe damage to tissues upon contact or inhalation .
The mechanism of action of DCA depends on the specific context. In some studies, DCA has been shown to inhibit pyruvate dehydrogenase kinase (PDK) []. PDK is an enzyme that regulates the conversion of pyruvate to acetyl-CoA, a key step in cellular energy production. By inhibiting PDK, DCA may increase the activity of pyruvate dehydrogenase and potentially alter cellular metabolism.
Dichloroacetic acid exhibits typical behavior for halogenated organic acids. It can act as an alkylating agent and readily forms esters. The compound reacts violently with bases and is incompatible with strong oxidizing agents . Notably, it can be hydrolyzed to produce various chlorinated by-products, and it has been identified as a significant contaminant in chlorinated drinking water .
Dichloroacetic acid can be synthesized through several methods:
Dichloroacetic acid has several applications:
Research on the interactions of dichloroacetic acid primarily focuses on its metabolic pathways and effects on cellular processes. It has been shown to elicit responses involving oxidative stress and lipid peroxidation in liver tissues. Its metabolites include oxalic and glycolic acids, which are excreted via urine in both humans and rodents .
Dichloroacetic acid is often compared with other halogenated acetic acids due to its unique properties:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Chloroacetic Acid | C₂H₃ClO₂ | Less acidic than dichloroacetic acid; used in synthesis |
Trichloroacetic Acid | C₂HCl₃O₂ | More potent alkylating agent; used in chemical peeling |
Monochloroacetic Acid | C₂H₄ClO₂ | Used in the production of herbicides; less corrosive |
Bromoacetic Acid | C₂H₄BrO₂ | Similar reactivity but less studied for biological activity |
Dichloroacetic acid stands out due to its strong acidity, potential therapeutic applications against cancer, and its unique metabolic pathways compared to these similar compounds .
Matrix-isolation infrared spectroscopy studies combined with ab initio calculations have revealed the existence of multiple conformational forms of dichloroacetic acid [4] [5]. Two s-cis (C-O) conformations differing by internal rotation about the carbon-carbon bond and one s-trans form have been identified in argon and krypton matrices. The skew/s-cis conformer, characterized by a hydrogen-carbon-carbonyl dihedral angle of approximately 144°, converts to the most stable syn/s-cis conformer (hydrogen-carbon-carbonyl dihedral angle of 0°) upon irradiation in the hydroxyl stretch region [4] [5].
Quantum theory of atoms in molecules analysis has revealed that dichloroacetic acid molecules engage in complex intermolecular interactions [6]. The molecules form hydrogen-bonded dimers through oxygen-hydrogen···oxygen interactions, with a partial covalent character attributed to these hydrogen bonds. Additional weak intermolecular interactions include carbon-hydrogen···oxygen, chlorine···oxygen, and chlorine···chlorine contacts that are primarily electrostatic in nature [6]. Under pressure conditions, hydrogen-bonded dimers exhibit unique patterns of halogen···halogen contacts, with oxygen-hydrogen···oxygen bond distances ranging from 2.674 Å at 0.1 GPa to 2.632 Å at 1.4 GPa [7].
The molecule contains a total of seven bonds, comprising five non-hydrogen bonds, one multiple bond (carbon-oxygen double bond), one carboxylic acid functional group, and one hydroxyl group [8]. The electronic structure features characteristic carbon-chlorine and carbon-oxygen bonds, with the carboxyl group exhibiting typical acid functionality that contributes to the compound's strong acidic character.
Proton nuclear magnetic resonance spectroscopy of dichloroacetic acid shows distinctive chemical shifts corresponding to the unique hydrogen environments within the molecule. The ¹H nuclear magnetic resonance spectrum displays signals characteristic of the dichloromethyl hydrogen (CHCl₂) and the carboxyl hydrogen (COOH) [9].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon environments within the dichloroacetic acid structure. The carbonyl carbon typically appears in the chemical shift range of 170-185 parts per million, consistent with carboxylic acid functionality [10]. The dichloromethyl carbon exhibits a characteristic downfield shift due to the deshielding effect of the two electronegative chlorine atoms.
Infrared spectroscopic analysis reveals characteristic vibrational modes that provide structural information about dichloroacetic acid [4]. The spectrum spans the range 4000-400 cm⁻¹ and exhibits specific absorption bands corresponding to different functional groups within the molecule. The hydroxyl stretch of the carboxyl group appears as a broad absorption, while the carbonyl stretch manifests as a strong, sharp peak characteristic of carboxylic acid functionality.
Matrix-isolation studies have shown that different conformers of dichloroacetic acid produce distinct infrared spectral patterns. The syn/s-cis conformer, being the most stable form, dominates the spectral features under normal conditions. The carbonyl stretching frequency varies between conformers due to intramolecular field interactions, with carbon-oxygen···oxygen-hydrogen interactions in s-cis forms and carbon-oxygen···carbon-chlorine interactions in skew conformers affecting the relative frequencies [4].
Dichloroacetic acid, as a simple halogenated carboxylic acid, does not possess extended conjugation or chromophoric groups that would result in significant absorption in the ultraviolet-visible region. The compound is characterized by sigma bonds and localized electron systems, which typically absorb in the far ultraviolet region below 200 nanometers [11]. The absence of aromatic rings or extended pi systems limits its ultraviolet-visible spectroscopic utility for structural characterization.
Dichloroacetic acid exhibits well-defined thermal transition points that reflect its molecular structure and intermolecular interactions. The melting point ranges from 9-11°C, indicating that the compound exists as a low-melting crystalline solid at room temperature [12] [3] [13] [14] [15]. Some sources report slight variations, with additional polymorphic forms showing melting points at -4°C [3].
The boiling point is consistently reported as 194°C at standard atmospheric pressure [12] [3] [13] [14] [15]. This relatively high boiling point, compared to acetic acid (118°C), reflects the increased molecular weight and stronger intermolecular interactions resulting from the presence of chlorine substituents.
The vapor pressure of dichloroacetic acid at 20°C is measured as 0.19 mmHg (0.142 mmHg in some sources) [16] [15] [17], while at 25°C it increases to 0.196 mmHg [16]. These values indicate moderate volatility under ambient conditions. The vapor density is reported as 4.4-4.5 times that of air [14] [18], reflecting the substantial molecular weight contribution from the chlorine atoms.
The liquid density at 20°C is consistently measured as 1.5634 g/cm³ [12] [3] [13] [15], indicating a substantially higher density than water due to the heavy chlorine atoms. The refractive index at 22°C is 1.4659 [3] [15], providing additional physical characterization data for identification and purity assessment.
Calorimetric studies have provided important thermochemical data for dichloroacetic acid. The enthalpy of combustion is measured as -624 ± 4 kJ/mol [19], while the standard enthalpy of formation is -496.3 kJ/mol [17]. The heat capacity of the liquid phase over the temperature range 291-323 K is 207 J/(mol·K) [19].
Additional thermal properties include a flash point greater than 230°F (>110°C) [14] [15] and a viscosity of 4.696 mm²/s [15]. These parameters are essential for understanding the compound's thermal behavior and safety considerations in handling and storage.
Dichloroacetic acid demonstrates exceptional water solubility, being completely miscible with water [3] [13] [20] [21] [17]. The high aqueous solubility, reported as greater than or equal to 100 mg/mL at 15°C [20], results from the compound's strong polar character and its ability to form hydrogen bonds with water molecules through its carboxyl group.
The compound exhibits broad solubility in organic solvents, being miscible with ethanol, diethyl ether, and acetone [3] [21] [17]. This extensive solubility profile reflects the compound's amphiphilic character, possessing both polar (carboxyl) and nonpolar (dichloromethyl) components. However, it shows only slight solubility in carbon tetrachloride [17], indicating limitations in highly nonpolar environments.
The octanol/water partition coefficient, expressed as log P, is 0.92 [21]. This positive value indicates a slight preference for the organic phase over the aqueous phase, reflecting the contribution of the dichloromethyl group to the molecule's hydrophobic character. The partition coefficient is fundamental for understanding the compound's distribution behavior in biological and environmental systems.
Dichloroacetic acid exhibits strong acidic character with a dissociation constant (pKa) ranging from 1.35 to 1.48 at 25°C [13] [15] [21] [17]. This low pKa value, significantly lower than acetic acid (pKa = 4.76), results from the electron-withdrawing effect of the two chlorine atoms, which stabilize the conjugate base through inductive effects. In aqueous solution at a concentration of 129 g/L at 20°C, the compound produces a pH of 1.2 [15] [18], confirming its classification as a strong organic acid.
Dichloroacetic acid undergoes thermal hydrolysis under elevated temperature conditions, with the activation energy for the process measured as approximately 105 kJ/mol in water [22] [23]. The hydrolysis mechanism involves the sequential removal of chlorine atoms from the dichloromethyl group, leading to the formation of glyoxylic acid as an intermediate product. The final products of complete hydrolysis include oxalic acid and glycolic acid, which are formed through a Cannizzaro reaction involving two glyoxylic acid molecules [22] [23].
The hydrolysis rate can be enhanced through the use of alternative solvents, with 90% ethanol solution reducing the activation energy to approximately 80 kJ/mol [22] [23]. Base-catalyzed thermal hydrolysis at temperatures around 75°C achieves complete dechlorination, with both chlorine atoms being removed from the molecular structure.
In aqueous systems, dichloroacetic acid exists primarily in its ionized form (dichloroacetate) due to its low pKa value [21] [24]. Under normal drinking water pH conditions (6-9), the compound occurs almost exclusively as the dichloroacetate anion, with the equilibrium heavily favoring the ionized species [24]. This ionization behavior significantly influences the compound's environmental fate and biological interactions.
The chemical reactivity of dichloroacetic acid is characteristic of halogenated carboxylic acids, functioning as an alkylating agent [13]. The compound readily forms esters and participates in various nucleophilic substitution reactions. The electron-withdrawing effect of the chlorine atoms enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack and subsequent chemical transformations.
Dichloroacetic acid demonstrates moderate stability in aqueous environmental systems, though it is subject to various degradation pathways including hydrolysis, biodegradation, and photochemical processes. The compound's high water solubility and ionic character at environmental pH values influence its mobility and persistence in aquatic systems. Understanding these stability characteristics is crucial for assessing environmental fate and designing appropriate treatment strategies for contaminated systems.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂H₂Cl₂O₂ | [1] [2] [3] |
Molecular Weight | 128.94 g/mol | [3] |
Melting Point | 9-11°C | [12] [3] [13] [14] [15] |
Boiling Point | 194°C | [12] [3] [13] [14] [15] |
Density (20°C) | 1.5634 g/cm³ | [12] [3] [13] [15] |
Water Solubility | Miscible | [3] [13] [20] [21] [17] |
pKa (25°C) | 1.35-1.48 | [13] [15] [21] [17] |
log P (octanol/water) | 0.92 | [21] |
Vapor Pressure (20°C) | 0.19 mmHg | [16] [15] [17] |
Enthalpy of Combustion | -624 ± 4 kJ/mol | [19] |
Corrosive;Environmental Hazard